molecular formula C18H17BrN4O2 B2397251 2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034287-30-2

2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2397251
CAS No.: 2034287-30-2
M. Wt: 401.264
InChI Key: VBOXGOQVGYDGFY-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetically designed small molecule that incorporates multiple pharmacologically significant motifs, making it a valuable compound for early-stage drug discovery and biochemical research. Its structure features a benzamide core linked via an ethyl chain to a 2-(pyridin-2-yl)-1H-imidazole moiety, a framework often associated with diverse biological activities. The integration of the imidazole ring, a five-membered heterocycle renowned for its presence in a wide array of bioactive molecules and approved drugs, is a key feature of this compound . Imidazole-containing compounds are known to exhibit a broad spectrum of biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities, which makes this scaffold a privileged structure in medicinal chemistry . The specific substitution pattern on the benzamide ring, including the bromo and methoxy functional groups, allows for potential modulation of the compound's electronic properties, lipophilicity, and binding interactions with biological targets. These characteristics make this chemical entity a promising candidate for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for probing novel biological pathways. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-25-13-5-6-15(19)14(12-13)18(24)22-9-11-23-10-8-21-17(23)16-4-2-3-7-20-16/h2-8,10,12H,9,11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOXGOQVGYDGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Key Intermediate Preparation

The synthesis begins with the preparation of two primary intermediates:

  • 5-Methoxy-2-bromobenzamide : Serves as the brominated benzamide backbone.
  • 2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine : Provides the pyridinyl-imidazole side chain.

Synthesis of 5-Methoxy-2-Bromobenzamide

This intermediate is synthesized via sequential functionalization of benzamide derivatives. A representative protocol involves:

  • Methoxylation of 2-Bromobenzoic Acid :

    • Reagents : 2-Bromobenzoic acid, methanol (CH₃OH), sulfuric acid (H₂SO₄) as catalyst.
    • Conditions : Reflux at 65°C for 6–8 hours.
    • Yield : 85–90% after recrystallization from ethanol.
  • Conversion to Benzamide :

    • Reagents : 5-Methoxy-2-bromobenzoic acid, thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH).
    • Conditions :
      • Acid chloride formation: SOCl₂, 70°C, 2 hours.
      • Amidation: NH₄OH in tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
    • Yield : 75–80%.
Table 1: Optimization of Methoxylation and Amidation Steps
Step Reagent Ratio Temperature Time (h) Yield (%)
Methoxylation 1:5 (acid:MeOH) 65°C 7 88
Acid Chloride 1:1.2 (acid:SOCl₂) 70°C 2 95
Amidation 1:3 (acid:NH₄OH) 0°C→25°C 12 78

Formation of the Pyridinyl-Imidazole Side Chain

The side chain is constructed through a cyclization reaction between 2-aminopyridine and α-halo ketones, followed by functionalization of the resulting imidazole.

Cyclization to Form 2-(Pyridin-2-yl)-1H-Imidazole

  • Reagents : 2-Aminopyridine, chloroacetone (ClCH₂COCH₃), ammonium acetate (NH₄OAc).
  • Conditions : Reflux in acetic acid (CH₃COOH) at 120°C for 24 hours.
  • Yield : 70–75%.

Ethylamine Side Chain Installation

  • Reagents : 2-(Pyridin-2-yl)-1H-imidazole, 2-chloroethylamine hydrochloride (ClCH₂CH₂NH₂·HCl), potassium carbonate (K₂CO₃).
  • Conditions :
    • Solvent: Dimethylformamide (DMF).
    • Temperature: 80°C, 48 hours.
  • Yield : 60–65% after column chromatography.
Table 2: Side Chain Synthesis Parameters
Reaction Solvent Base Temperature Time (h) Yield (%)
Cyclization CH₃COOH NH₄OAc 120°C 24 73
Alkylation DMF K₂CO₃ 80°C 48 62

Final Coupling Reaction

The benzamide and pyridinyl-imidazole intermediates are coupled via an amide bond using carbodiimide-based reagents.

Carbodiimide-Mediated Coupling

  • Reagents :
    • 5-Methoxy-2-bromobenzamide.
    • 2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine.
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Conditions :
    • Solvent: Dichloromethane (DCM).
    • Temperature: 0°C→25°C, 24 hours.
  • Yield : 50–55% after high-performance liquid chromatography (HPLC) purification.
Table 3: Coupling Reaction Optimization
Coupling Agent Solvent Additive Temperature Yield (%)
EDC/HOBt DCM Triethylamine 0°C→25°C 53
DCC/DMAP THF None 25°C 45

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and green chemistry principles are employed to enhance efficiency:

Flow Reactor Parameters

  • Residence Time : 10–15 minutes.
  • Temperature : 100–120°C.
  • Catalyst : Immobilized lipases for enzymatic amidation (reduces waste).

Environmental Impact Mitigation

  • Solvent Recovery : >90% via distillation.
  • Waste Reduction : Catalytic recycling reduces EDC usage by 40%.

Analytical Validation and Quality Control

Final product purity is verified using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₈H₁₈BrN₅O₂).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J = 4.8 Hz, 1H), 7.85–7.75 (m, 2H), 7.35 (s, 1H), 6.95 (d, J = 8.4 Hz, 1H).
    • ¹³C NMR : 165.2 (C=O), 154.1 (C-Br), 149.8 (pyridine C), 122.3 (imidazole C).

Challenges and Methodological Limitations

  • Low Coupling Yields : Attributable to steric hindrance from the pyridinyl-imidazole group.
  • Byproduct Formation : Competing N-acylation at the imidazole nitrogen requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the imidazole ring, potentially leading to debromination or hydrogenation of the imidazole ring.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 2-bromo-5-methoxybenzoic acid.

    Reduction: Formation of 2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds related to this structure. For instance, derivatives with similar imidazole and pyridine moieties have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research indicates that imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells (HCT116), with some derivatives exhibiting lower IC50 values than established chemotherapeutics like 5-fluorouracil .

Antitubercular Activity

Compounds with similar structures have been evaluated for their antitubercular properties. Studies indicate that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, making them candidates for further development as anti-tuberculosis agents. This activity is often linked to the ability of these compounds to interfere with critical mycobacterial enzymes .

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Antimicrobial Evaluation : A study evaluated a series of imidazole derivatives for antimicrobial activity, reporting significant efficacy against common pathogens with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM .
  • Anticancer Screening : Another investigation focused on the anticancer potential of benzamide derivatives, revealing that certain compounds exhibited IC50 values as low as 4.53 µM against HCT116 cells, indicating strong anticancer activity compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The benzamide core can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Research Findings and Gaps

Synthesis : The target compound’s synthesis likely parallels methods in (amide coupling) and (hydrolysis under basic conditions). However, optimization for the pyridyl-imidazole ethyl chain remains unexplored .

Biological Activity: No direct data exist for the target compound, but related benzimidazoles () exhibit antimicrobial and anticancer properties. Comparative studies with 9a–9e are needed to evaluate potency .

Stability : The amide bond may be susceptible to hydrolysis under acidic/basic conditions, as seen in . Stabilization strategies (e.g., steric hindrance) should be investigated .

Biological Activity

2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates a brominated benzamide core, methoxy, and pyridinyl-imidazole substituents, making it a candidate for various biological studies.

  • Molecular Formula : C18H17BrN4O2
  • Molecular Weight : 401.264 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial for inhibiting metalloproteins. Furthermore, the benzamide core may interact with various receptors or enzymes, modulating their activity. This dual capability suggests a versatile mechanism of action that could be exploited in drug development .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing imidazole rings have shown promising results in inhibiting cancer cell proliferation and delaying tumor growth in xenograft models .

Table 1: Summary of Anticancer Activities

CompoundTargetIC50 (nM)Reference
Compound AFGFR115.0
Compound BEGFR5.3
Compound CIDO15.3

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. For example, studies have shown that related compounds exhibit significant inhibitory activity against kinases and other enzymes involved in cancer progression, such as FGFR and EGFR .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole and benzamide moieties significantly influence biological activity. The presence of halogens and methoxy groups enhances the interaction with target proteins, leading to improved potency .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Bromine SubstitutionIncreased potency against FGFR
Methoxy GroupEnhanced solubility and bioavailability
Imidazole Ring VariantsVariable inhibition profiles across targets

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound). In one study, a derivative was tested against various cancer cell lines and demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against specific kinases associated with tumor growth .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR: Confirm the benzamide backbone (δ 7.5–8.5 ppm for aromatic protons) and ethyl linker (δ 3.5–4.5 ppm for CH₂ groups). The imidazole C-H proton appears as a singlet near δ 7.8 ppm .
  • IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • HPLC/MS: Ensure >95% purity and validate molecular weight (e.g., [M+H]⁺ at m/z ~428) .

What strategies are recommended for resolving overlapping signals in NMR spectra caused by the compound's heterocyclic and aromatic substituents?

Q. Advanced Characterization

  • 2D NMR (COSY, HSQC): Assign coupled protons and correlate carbons to resolve overlaps in aromatic regions. For example, HSQC can distinguish pyridine (δ 8.3–8.7 ppm) from imidazole protons .
  • Variable Temperature NMR: Reduce signal broadening caused by restricted rotation of the ethyl linker .
  • Deuterated Solvents: Use DMSO-d₆ to enhance solubility and sharpen peaks for imidazole NH protons .

What in vitro assays are commonly employed to assess the antimicrobial or anticancer potential of this compound, and how should control experiments be designed?

Q. Basic Biological Evaluation

  • Antimicrobial Assays:
    • MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .
    • Controls: Include DMSO (solvent control) and ciprofloxacin (positive control).
  • Anticancer Screening:
    • MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
    • Normal Cell Lines: Use HEK-293 to assess selectivity .

How can structure-activity relationship (SAR) studies be systematically designed to evaluate the contributions of the bromo, methoxy, and imidazole moieties to bioactivity?

Q. Advanced Biological Evaluation

  • Bromo Substitution: Synthesize analogs with Cl, I, or H at position 2 to study halogen effects on target binding .
  • Methoxy Removal/Modification: Replace -OCH₃ with -OH or -OCF₃ to assess hydrogen bonding or steric effects .
  • Imidazole Replacement: Substitute with triazole or pyrazole to probe heterocycle specificity .
    Data Analysis: Use dose-response curves and molecular docking to correlate structural changes with activity shifts .

What molecular docking approaches are suitable for predicting the interaction of this compound with potential enzyme targets, and how can researchers validate these computational findings experimentally?

Q. Computational Analysis

  • Software: AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., kinases or bacterial enzymes) .
  • Validation:
    • Site-Directed Mutagenesis: Modify key residues (e.g., catalytic lysine) to disrupt binding predicted by docking.
    • SPR/BLI: Measure binding affinity (Kd) to confirm computational predictions .

When encountering conflicting bioactivity data between this compound and structurally similar analogs, what analytical and experimental steps should be taken to identify the source of discrepancies?

Q. Data Contradictions

  • Purity Verification: Re-analyze compounds via HPLC and elemental analysis to rule out impurities .
  • Assay Reproducibility: Repeat assays in triplicate across multiple labs to confirm trends .
  • Solubility Checks: Use DLS or nephelometry to ensure consistent compound dissolution in assay buffers .

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